3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzamides and features a tetrahydroquinoline moiety, which is a nitrogen-containing heterocycle, and a propanoyl group attached to the nitrogen atom of the tetrahydroquinoline ring. The presence of methyl groups on the benzene ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid. The resulting tetrahydroquinoline is then acylated with propanoyl chloride to introduce the propanoyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced tetrahydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like bromine (Br₂) for electrophilic substitution and sodium methoxide (NaOCH₃) for nucleophilic substitution.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Reduced tetrahydroquinoline derivatives.
Substitution: : Brominated or methoxylated benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be employed in the study of enzyme inhibition and receptor binding assays. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: : Lacks the methyl groups on the benzene ring.
3,4-Dimethyl-N-(1-propanoyl-quinolin-6-yl)benzamide: : Similar structure but with a quinoline ring instead of tetrahydroquinoline.
Uniqueness
3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of the tetrahydroquinoline ring and the specific placement of the methyl groups on the benzene ring. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-13-18(9-10-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYAANWAHDIVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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